molecular formula C11H10N2O B12325552 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B12325552
M. Wt: 186.21 g/mol
InChI Key: YGUPQCMLIQEQES-UHFFFAOYSA-N
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Description

4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a pyrazole-based heterocyclic compound characterized by:

  • A pyrazole core substituted with a methyl group at position 4, a phenyl group at position 1, and a carbaldehyde group at position 3.
  • Synthesis: Typically prepared via the Vilsmeier-Haack reaction, a method widely used for cyclizing hydrazones derived from substituted acetophenones and hydrazides .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-methyl-1-phenylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H10N2O/c1-9-7-13(12-11(9)8-14)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

YGUPQCMLIQEQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction represents one of the most established and widely employed methods for introducing a formyl group into electron-rich heterocycles, including pyrazoles. This electrophilic substitution reaction involves the use of phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF) to generate an electrophilic iminium salt that reacts with the electron-rich pyrazole ring.

General Methodology

For the preparation of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde, the Vilsmeier-Haack reaction typically begins with appropriately substituted 4-methyl-1-phenyl-1H-pyrazole as the substrate. The reaction proceeds through four key steps:

  • Formation of the chloroiminium ion (Vilsmeier reagent) from POCl3 and DMF
  • Electrophilic attack on the electron-rich C-3 position of the pyrazole ring
  • Formation of an iminium salt intermediate
  • Hydrolysis of this intermediate to yield the desired aldehyde product

The selectivity for formylation at the 3-position over other positions is primarily governed by electronic factors, as the 3-position is generally more electron-rich in 4-methyl-1-phenyl-1H-pyrazole derivatives.

Reaction Conditions and Optimization

The typical procedure involves dissolving the pyrazole substrate in anhydrous DMF, followed by dropwise addition of POCl3 at low temperature (0-5°C). After complete addition, the reaction mixture is gradually warmed to 70-90°C and maintained at this temperature for several hours. The reaction is then quenched by pouring onto ice, followed by neutralization with a base such as sodium hydroxide or sodium carbonate.

Several critical parameters influence the success of this reaction:

  • Temperature control: The initial addition of POCl3 must be performed at low temperatures to prevent side reactions, while the subsequent heating stage promotes the desired transformation.
  • Reaction time: Optimal durations typically range from 6-12 hours, with extended times potentially leading to decomposition or side products.
  • Reagent purity: Anhydrous conditions are essential, as water can hydrolyze the reactive Vilsmeier complex.
  • Molar ratios: Typically, 1.2-1.5 equivalents of POCl3 and excess DMF (as solvent) are employed.

Yield and Characterization

Under optimized conditions, the Vilsmeier-Haack approach typically provides this compound in yields ranging from 60-75%. The product is generally isolated through extraction with an appropriate organic solvent, followed by purification via column chromatography or recrystallization.

Characterization data for the compound include:

  • Appearance: Pale yellow solid
  • Melting point: Typically 80-90°C (varies slightly in literature reports)
  • 1H NMR (CDCl3): δ 2.30-2.40 (s, 3H, CH3), 7.30-7.60 (m, 5H, aromatic protons), 7.65-7.75 (s, 1H, pyrazole H-5), 9.90-10.00 (s, 1H, CHO)
  • IR (cm-1): 1680-1700 (C=O stretching), 3100-3000 (aromatic C-H)
  • MS: m/z 186 [M+]

Oxidation of Pyrazole Alcohols

An alternative and efficient approach to synthesizing this compound involves the oxidation of the corresponding alcohol, (4-methyl-1-phenyl-1H-pyrazol-3-yl)methanol. This method often provides higher yields and proceeds under milder conditions compared to direct formylation.

Preparation of Precursor Alcohol

The first step in this approach requires synthesis of the precursor alcohol, which can be accomplished through several methods:

  • Reduction of 4-methyl-1-phenyl-1H-pyrazole-3-carboxylate esters using reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H)
  • Direct functionalization of the pyrazole ring with hydroxymethyl-containing reagents
  • Lithiation followed by reaction with formaldehyde or paraformaldehyde

The reduction approach is often preferred due to its reliability and relatively straightforward execution. As described in several studies, this typically involves treating the corresponding ester with LiAlH4 in dry THF at 0°C, followed by gradual warming to room temperature.

Oxidation Methods

Several oxidation methods have been reported for converting (4-methyl-1-phenyl-1H-pyrazol-3-yl)methanol to the corresponding aldehyde:

Pyridinium Chlorochromate (PCC) Oxidation

PCC oxidation represents one of the most frequently employed methods. The typical procedure involves:

  • Dissolving the alcohol in dry dichloromethane (CH2Cl2)
  • Adding PCC (typically 2 equivalents)
  • Stirring at room temperature for approximately 8 hours
  • Filtering through silica gel using an appropriate eluent mixture

This method typically provides yields in the range of 55-80%.

Tetrapropylammonium Perruthenate (TPAP) Oxidation

TPAP oxidation offers a milder and more efficient alternative, as described for analogous pyrazole oxidations:

  • A mixture of the alcohol, catalytic TPAP, 4-methylmorpholine N-oxide (NMO) as co-oxidant, and molecular sieves (4 Å) in dry dichloromethane is prepared
  • The reaction is stirred for approximately 40 minutes
  • Filtration through a silica plug with dichloromethane as eluent completes the process

This method has been reported to achieve yields up to 95% for similar pyrazole-carbaldehyde compounds, making it particularly attractive for laboratory-scale synthesis.

Dess-Martin Periodinane (DMP) Oxidation

The DMP oxidation represents another mild method:

  • The alcohol is dissolved in dichloromethane
  • Dess-Martin periodinane (1.2-1.5 equivalents) is added
  • The mixture is stirred at room temperature for 1-2 hours
  • Workup involves quenching with sodium thiosulfate solution followed by extraction

This approach typically provides yields of 85-90% with high purity.

Comparative Analysis of Oxidation Methods

Table 1 presents a comparative analysis of the different oxidation methods for preparing this compound:

Oxidation Method Typical Yield (%) Reaction Time Temperature Advantages Limitations
PCC 55-80 8 hours Room temperature Simple procedure, readily available reagent Chromium waste, potentially toxic
TPAP/NMO 90-95 40 minutes Room temperature High yield, mild conditions, short reaction time Expensive catalyst, requires molecular sieves
Dess-Martin Periodinane 85-90 1-2 hours Room temperature Mild conditions, clean reaction Expensive reagent, potentially explosive
TEMPO/NaOCl 75-85 1-3 hours 0°C Green chemistry approach, inexpensive reagents Biphasic system, potential over-oxidation

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a versatile approach for constructing substituted pyrazoles, including this compound. These methods are particularly valuable for introducing specific substitution patterns or when traditional approaches prove challenging.

Triflate-Mediated Strategies

  • Beginning with 3-hydroxy-1-phenyl-1H-pyrazole as a starting material
  • Converting the hydroxyl group to a triflate using triflic anhydride (Tf2O) and a base such as triethylamine
  • Performing palladium-catalyzed cross-coupling reactions to introduce desired substituents
  • Incorporating or unmasking the aldehyde functionality at the targeted position

The triflate group serves as an excellent leaving group for palladium-catalyzed reactions, enabling efficient carbon-carbon bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most widely employed cross-coupling methods for introducing substituents onto the pyrazole ring:

  • A pyrazole triflate or halide is reacted with an appropriate boronic acid or boronate ester
  • The reaction is catalyzed by a palladium catalyst, typically Pd(PPh3)4
  • A base, such as K3PO4 or K2CO3, is used to activate the boronic acid
  • The reaction is typically performed in solvents like 1,4-dioxane or THF under inert atmosphere

This approach allows for the introduction of various groups onto the pyrazole ring with good to excellent yields. For preparing this compound, this method would involve either introducing the methyl group at the 4-position or constructing the pyrazole ring with the methyl group already in place.

Application to Target Compound Synthesis

To apply these cross-coupling approaches specifically to the synthesis of this compound, researchers have developed several strategic pathways:

  • Starting with 3-bromo or 3-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde and introducing the methyl group via Suzuki or Negishi coupling
  • Utilizing 4-bromo-1-phenyl-1H-pyrazole-3-carbaldehyde with methylboronic acid in a palladium-catalyzed reaction
  • Employing 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate methylating reagents

These approaches typically deliver yields ranging from 50-85%, depending on the specific conditions and substrates employed.

Other Synthetic Approaches

Beyond the three main approaches discussed above, several alternative methods have been reported for preparing substituted pyrazole-carbaldehydes that could be adapted for the synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as an efficient method for accelerating various organic reactions, including the synthesis of pyrazole derivatives:

  • The reaction mixture is subjected to microwave irradiation instead of conventional heating
  • Reaction times are significantly reduced (from hours to minutes)
  • Yields are often improved due to more efficient energy transfer

As described in search result, a relevant approach involves:

"A mixture of 3-hydroxyacetophenone (1.36 g, 10.0 mmol), phenylhydrazine (1.08 g, 10.0 mmol), 1 drop of conc. HCl was prepared in a 100 mL conical flask. Ethanol (5 mL) was added as microwave active energy dissipater solvent and the reaction mixture was subjected to microwave irradiation of 20 s at 450 W."

This methodology could be adapted for the synthesis of this compound by selecting appropriate precursors containing the required methyl group.

Formylation of Semicarbazones

As described in search result, an alternative approach involves the formylation of semicarbazones:

"3-Substituted pyrazole-4-carbaldehyde 5 was prepared by formylation of semicarbazones 4, derived from alkyl, phenyl, and cycloalkyl methyl ketones, with the complex of POCl3 with dimethylformamide."

Chemical Reactions Analysis

4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, potassium dichromate, and hydrazine. The major products formed from these reactions are often derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is in pharmaceutical development . This compound serves as a crucial intermediate in synthesizing a variety of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties. Research indicates that derivatives of pyrazole compounds exhibit significant biological activities, including:

  • Anti-inflammatory effects : Compounds derived from pyrazole have been shown to inhibit cyclooxygenase enzymes (COX-2), which are involved in inflammation processes .
  • Antimicrobial properties : Various pyrazole derivatives demonstrate antibacterial and antifungal activities, making them potential candidates for new antibiotics .

Agricultural Chemicals

In the realm of agrochemicals , this compound is utilized as a precursor in the formulation of herbicides and fungicides. Its role as a building block allows for the synthesis of compounds that enhance crop protection against pests and diseases. Studies have shown that pyrazole derivatives can effectively combat agricultural pathogens, thereby improving yield and crop quality .

Material Science

The compound also finds applications in material science , particularly in developing novel materials with specific thermal and mechanical properties. Research has focused on synthesizing polymers that incorporate pyrazole units, which can lead to materials with enhanced durability and functionality. These materials are being explored for various applications, including coatings and composites .

Research in Organic Chemistry

In organic chemistry , this compound acts as a versatile building block for synthesizing complex molecules. Its ability to undergo various chemical reactions makes it an essential reagent in synthetic organic chemistry. Notable reactions include:

  • Vilsmeier-Haack reaction : This reaction facilitates the formylation of hydrazones, leading to the synthesis of various substituted pyrazoles .
  • Knoevenagel condensation : This method allows for the formation of more complex structures by reacting with malonic acid derivatives .

Biochemical Studies

The compound is also significant in biochemical studies , where it is used to investigate enzyme inhibition and receptor binding. Research has highlighted its potential to serve as a lead compound for developing drugs targeting specific biological pathways. For instance, studies have evaluated its effects on enzyme activity related to inflammatory responses, contributing to a better understanding of its pharmacological potential .

Data Summary Table

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentAnti-inflammatory and antimicrobial properties
Agricultural ChemicalsEffective against agricultural pathogens
Material ScienceDevelopment of durable polymers
Organic ChemistryVersatile building block for complex synthesis
Biochemical StudiesInvestigates enzyme inhibition

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, indicating potential for developing new anti-inflammatory medications .
  • Agricultural Application : Research highlighted the efficacy of pyrazole-based fungicides against common plant pathogens, showing improved crop resilience when applied under field conditions .
  • Material Development : A project focused on synthesizing pyrazole-containing polymers revealed enhanced thermal stability compared to traditional materials, suggesting promising applications in high-performance coatings .

Mechanism of Action

The mechanism of action of 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehyde Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions, electronic effects, and steric factors. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Synthesis Method Key Biological Activities
4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde 4-CH₃, 1-Ph, 3-CHO Vilsmeier-Haack cyclization Inferred: Potential antimicrobial/anti-inflammatory (based on analogs)
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-Bz, 3-Ph, 4-CHO Vilsmeier-Haack cyclization Antioxidant, anti-inflammatory (compounds 4c and 4e showed near-standard activity)
3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-(3-OH-Ph), 4-CHO Vilsmeier-Haack cyclization Antimicrobial
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Cl-PhO, 3-CH₃, 4-CHO Substitution reaction Antimicrobial, anti-inflammatory
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 5-Cl, 3-CH₃, 4-CHO Chlorination of precursor Structural similarity (95–96% to chloro derivatives)

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: Carbaldehyde Position: Derivatives with the carbaldehyde group at position 4 (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) exhibit stronger antioxidant activity compared to those with the group at position 3 (e.g., the target compound). This may arise from enhanced resonance stabilization of radical intermediates . Electron-Donating Groups: Para-substituted electron-donating groups (e.g., -OCH₃, -OH) on aromatic rings improve antioxidant and anti-inflammatory activities by stabilizing reactive oxygen species (ROS) . Electron-Withdrawing Groups: Chloro or nitro substituents (e.g., 5-(4-chlorophenoxy) derivatives) enhance antimicrobial activity but may reduce solubility due to increased hydrophobicity .

Steric and Crystallographic Considerations: Methyl vs. Crystal Packing: Structural studies of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveal planar pyrazole rings with dihedral angles (73.67°–45.99°) between substituents, influencing molecular interactions in solid-state and biological environments .

Synthetic Flexibility: The Vilsmeier-Haack reaction is a versatile method for synthesizing pyrazole carbaldehydes, but substitution reactions (e.g., introducing chloro or phenoxy groups) require additional steps, such as nucleophilic displacement with phenol or chlorinating agents .

Implications for Drug Design and Optimization

  • Lipophilicity : The methyl group in this compound enhances lipophilicity compared to polar substituents (e.g., -OH or -CHO), which may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Activity Optimization : Hybridizing the target compound’s methyl group with electron-donating substituents (e.g., para-methoxy) could balance antioxidant and antimicrobial efficacy .

Biological Activity

4-Methyl-1-phenyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthetic methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a phenyl group and an aldehyde functional group. Its unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has shown efficacy against several microbial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Activity : Studies have demonstrated that derivatives of pyrazole, including this compound, can inhibit the growth of various cancer cell lines such as breast (MCF7), colon (HCT116), and liver (HepG2) cancers. For instance, certain derivatives exhibited IC50 values as low as 2.6 µg/ml against HEPG2 cells .
  • Enzyme Inhibition : It has been reported to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are relevant targets in neurodegenerative diseases like Alzheimer's. Some derivatives showed potent inhibition in the nanomolar range .

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammation and microbial resistance. The binding affinity with various biological targets is an area of ongoing research.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-3-phenyl-pyrazole-4-carbaldehydeMethyl group at position 1Enhanced lipophilicity
4-Methoxy-1-phenyl-pyrazole-3-carbaldehydeMethoxy group at position 4Improved solubility in organic solvents
5-Bromo-1-(4-chlorophenyl)-pyrazoleBromo substitution at position 5Potential for increased biological activity
3-Hydroxy-1-(2-nitrophenyl)-pyrazoleHydroxy and nitro substituentsUnique hydrogen bonding capabilities

This table illustrates the diversity within the pyrazole family and highlights the unique attributes of this compound.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including:

  • Anticancer Activity : A study reported that compounds containing the pyrazole scaffold exhibited significant anticancer properties across multiple cell lines, with some demonstrating superior activity compared to established chemotherapeutics .
  • Neuroprotective Effects : Another study evaluated the neuroprotective potential of pyrazole derivatives against oxidative stress-induced neuronal damage, indicating a promising role in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternatively, the Vilsmeier–Haack reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and POCl₃/DMF is effective for introducing the aldehyde group . Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR signals for the aldehyde proton (~9.8 ppm) and aromatic/heterocyclic carbons .
  • X-ray crystallography : Single-crystal diffraction (monoclinic P2₁/c space group) confirms bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between phenyl and pyrazole rings (~15–25°) .
  • FT-IR : Identify aldehyde C=O stretching at ~1680–1700 cm⁻¹ .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol or methanol is preferred due to moderate solubility at elevated temperatures. Slow cooling (0.5–1°C/min) yields high-purity crystals. For hygroscopic batches, use anhydrous solvents under nitrogen .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing pyrazole ring activates the aldehyde for nucleophilic additions (e.g., oxime formation). Substituent effects can be modeled via DFT calculations (B3LYP/6-311++G** basis set) to predict charge distribution. Experimental validation involves synthesizing derivatives (e.g., O-(4-chlorobenzoyl)oxime) and comparing reaction rates via HPLC .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-carbaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from purity variations (>95% required) or assay conditions. Standardize bioassays:

  • Antimicrobial testing : Use MIC (minimum inhibitory concentration) protocols against Gram-positive/negative strains .
  • Dose-response curves : Compare IC₅₀ values across studies. Reproduce results using HPLC-purified batches .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity). QSAR models using Hammett constants (σ) and logP values optimize bioavailability .

Q. What crystallographic challenges arise when analyzing halogen-substituted analogs of this compound?

  • Methodological Answer : Heavy atoms (e.g., Cl, Br) introduce absorption errors. Mitigate via:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with multi-scan absorption corrections.
  • Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms .

Data Analysis and Experimental Design

Q. How to troubleshoot low yields in the Vilsmeier–Haack synthesis of pyrazole-carbaldehydes?

  • Methodological Answer : Common issues include:

  • Incomplete formylation : Monitor reaction progress via TLC (hexane:ethyl acetate 3:1). Extend reaction time (8–12 hrs) at 0–5°C .
  • By-product formation : Quench excess POCl₃ with ice-cold sodium acetate. Isolate the aldehyde via vacuum distillation .

Q. What analytical techniques are critical for assessing purity in large-scale syntheses?

  • Methodological Answer : Combine:

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

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